

# Evaluating the Immunogenicity of 2'-Amino-ATP Modified RNA: A Comparative Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2'-NH2-ATP

Cat. No.: B1384727

[Get Quote](#)

The therapeutic application of in vitro transcribed (IVT) messenger RNA (mRNA) holds immense promise for vaccines, protein replacement therapies, and gene editing. However, a significant hurdle for the clinical translation of unmodified IVT mRNA is its inherent immunogenicity. The host's innate immune system can recognize synthetic mRNA as foreign, leading to the activation of inflammatory pathways that can reduce protein expression and cause adverse effects. To overcome this, various chemical modifications to the mRNA molecule have been explored. This guide provides a comparative analysis of RNA modified with 2'-amino-ATP, an emerging alternative, against unmodified and pseudouridine-modified RNA, the current gold standard.

## Innate Immune Sensing of RNA

The innate immune system detects IVT mRNA primarily through pattern recognition receptors (PRRs) located in the endosomes (Toll-like receptors 7 and 8; TLR7/8) and the cytoplasm (RIG-I-like receptors; RLRs). Upon binding to RNA, these receptors initiate signaling cascades that converge on the activation of transcription factors like IRF3, IRF7, and NF- $\kappa$ B. This leads to the production of type I interferons (IFN- $\alpha$ / $\beta$ ) and other pro-inflammatory cytokines, orchestrating an anti-viral-like state.

[Click to download full resolution via product page](#)

Caption: Innate immune signaling pathways for RNA recognition.

## Performance Comparison of RNA Modifications

The incorporation of modified nucleosides during in vitro transcription is a key strategy to dampen innate immune activation. The most widely adopted modification is the complete

substitution of uridine with pseudouridine ( $\Psi$ ) or its derivative, N1-methylpseudouridine (m1 $\Psi$ ), which is utilized in the approved COVID-19 mRNA vaccines.[1]

Recently, the incorporation of 2'-aminoadenine (Z) via the substitution of ATP with 2'-amino-ATP (ZTP) has been proposed as a potent method to create "Z-mRNA" with minimal immunogenicity.[1][2] Experimental data from studies in mouse embryonic fibroblast (MEF) cells and bone marrow-derived dendritic cells (BMDCs) provides a direct comparison of the immune-stimulatory properties of unmodified, m1 $\Psi$ -modified, and Z-modified mRNA.

Table 1: Comparative Immunogenicity of Modified mRNA Summarizes the induction of key cytokines in mouse embryonic fibroblast (MEF) and bone marrow-derived dendritic cells (BMDC) following transfection with different mRNA types. Data is conceptually derived from findings presented in literature.[1]

| mRNA Modification     | Cell Type | IFN- $\beta$ Secretion (pg/mL)      | CCL5 Secretion (pg/mL)              |
|-----------------------|-----------|-------------------------------------|-------------------------------------|
| Unmodified            | MEF       | ~3000                               | ~1200                               |
| m1 $\Psi$ -mRNA       | MEF       | ~500                                | ~200                                |
| Z-mRNA (2'-amino-ATP) | MEF       | < 100                               | < 100                               |
| Unmodified            | BMDC      | High                                | High                                |
| m1 $\Psi$ -mRNA       | BMDC      | Significantly Lower than Unmodified | Significantly Lower than Unmodified |
| Z-mRNA (2'-amino-ATP) | BMDC      | Significantly Lower than Unmodified | Significantly Lower than Unmodified |

Note: "High" and "Significantly Lower" are used for BMDC data as presented in the source, indicating a strong reduction in immunogenicity for both m1 $\Psi$  and Z-mRNA compared to unmodified mRNA.[1]

These results indicate that while m1 $\Psi$  modification significantly reduces the immune response compared to unmodified mRNA, the A-to-Z substitution in Z-mRNA leads to a more drastic reduction in the secretion of IFN- $\beta$  and CCL5, key markers of innate immune activation.[1]

# Experimental Protocols

To assess the immunogenicity of a novel mRNA modification, a standardized workflow is typically employed. This involves synthesizing the modified RNA, delivering it to immune-competent cells, and quantifying the subsequent immune response.



[Click to download full resolution via product page](#)

Caption: General workflow for evaluating mRNA immunogenicity.

## In Vitro Transcription of Modified RNA

- Template: A linearized DNA plasmid containing the gene of interest (e.g., EGFP, Luciferase) downstream of a T7 or SP6 promoter.
- Reaction Mix: The IVT reaction includes the DNA template, RNA polymerase, an RNase inhibitor, and a mixture of nucleotide triphosphates (NTPs).
- Modification: To generate modified RNA, one of the standard NTPs is fully or partially replaced with its modified counterpart. For Z-mRNA, ATP is replaced with 2'-amino-ATP (ZTP).<sup>[1]</sup> For m1Ψ-mRNA, UTP is replaced with N1-methylpseudouridine-5'-triphosphate.
- Capping: A 5' cap structure (e.g., Cap 1) is added co-transcriptionally using a cap analog (like ARCA) or enzymatically post-transcription.<sup>[3]</sup>
- Purification: The resulting mRNA is treated with DNase to remove the DNA template and purified, often using methods like HPLC to remove dsRNA byproducts, which are potent immune stimulators.<sup>[4]</sup>

## Cell Culture and Transfection

- Cell Lines: Primary immune cells such as human peripheral blood mononuclear cells (PBMCs), mouse bone marrow-derived dendritic cells (BMDCs), or immortalized cell lines like the human monocytic THP-1 line are commonly used.<sup>[5]</sup>
- Transfection: The purified mRNA is complexed with a transfection reagent (e.g., lipid-based reagents like Lipofectamine or TransIT) to facilitate its delivery across the cell membrane into the cytoplasm.<sup>[1][6]</sup>
- Stimulation: Cells are incubated with the mRNA-lipid complexes for a defined period, typically 12-24 hours, to allow for RNA sensing and cytokine production.<sup>[6]</sup>

## Cytokine Quantification

- ELISA: The cell culture supernatant is collected after incubation. The concentration of secreted cytokines and chemokines (e.g., IFN- $\alpha$ , IFN- $\beta$ , TNF- $\alpha$ , IL-6, IL-12, CCL5) is measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits specific to each protein.<sup>[1][7]</sup>

- qPCR: Cells can be harvested to extract total RNA. Quantitative real-time PCR (qPCR) is then used to measure the expression levels of genes involved in the innate immune response, such as IRF7, IFNB1, and genes for RNA sensors themselves.[6][7]

## Conclusion

The development of non-immunogenic mRNA vectors is critical for the safety and efficacy of RNA-based therapeutics. While the substitution of uridine with pseudouridine or N1-methylpseudouridine is a highly effective and widely used strategy, emerging evidence suggests that other modifications may offer superior performance. The incorporation of 2'-amino-ATP to create Z-mRNA demonstrates a profound reduction in innate immune stimulation in preclinical models, surpassing even the current state-of-the-art m1Ψ modification.[1] This highlights 2'-amino-ATP as a highly promising candidate for the development of next-generation mRNA therapies with an improved safety profile. Further research and rigorous comparative studies using standardized protocols will be essential to fully elucidate the therapeutic potential of this and other novel RNA modifications.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Incorporation of noncanonical base Z yields modified mRNA with minimal immunogenicity and improved translational capacity in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioengineer.org [bioengineer.org]
- 3. Construction and Immunogenicity of Modified mRNA-Vaccine Variants Encoding Influenza Virus Antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunogenicity of In Vitro Transcribed mRNA: Mechanisms, Effects, and Strategies - Creative Biolabs [mrna.creative-biolabs.com]
- 5. RNA ImmunoGenic Assay: A Method to Detect Immunogenicity of in vitro Transcribed mRNA in Human Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]

- 7. RNA ImmunoGenic Assay: A Method to Detect Immunogenicity of in vitro Transcribed mRNA in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Evaluating the Immunogenicity of 2'-Amino-ATP Modified RNA: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1384727#evaluating-the-immunogenicity-of-2-amino-atp-modified-rna>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)